molecular formula C10H20N2 B1334820 3-(Pyrrolidin-1-ylmethyl)piperidine CAS No. 514842-98-9

3-(Pyrrolidin-1-ylmethyl)piperidine

Cat. No. B1334820
CAS RN: 514842-98-9
M. Wt: 168.28 g/mol
InChI Key: DJMGCHHOJIKYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Pyrrolidin-1-ylmethyl)piperidine” is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . This structure is of significant interest in medicinal chemistry due to its conformational rigidity . The pyrrolidine ring is a common feature in many pharmaceuticals and natural products .


Synthesis Analysis

The synthesis of “3-(Pyrrolidin-1-ylmethyl)piperidine” can be achieved through a two-stage method. The first stage involves the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran . The second stage involves the reaction in the presence of HCl, leading to the quantitative conversion of pyrrole to the dihydrochloride of the product .


Molecular Structure Analysis

The molecular formula of “3-(Pyrrolidin-1-ylmethyl)piperidine” is C10H21N3 . The structure includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also provides increased three-dimensional coverage, a phenomenon known as "pseudorotation" .


Physical And Chemical Properties Analysis

The molecular weight of “3-(Pyrrolidin-1-ylmethyl)piperidine” is 183.29 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the available literature.

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of “3-(Pyrrolidin-1-ylmethyl)piperidine”, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .

Synthesis of Biologically Active Compounds

Pyrrolidine derivatives are known for their role in synthesizing novel biologically active compounds. The versatility of the pyrrolidine ring enables the creation of diverse molecules with potential therapeutic effects, including antiproliferative and antimetastatic activities against various cancer types .

Pharmacological Applications

“Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications” highlights the significance of piperidine and its derivatives in over twenty classes of pharmaceuticals. These compounds are crucial in the pharmaceutical industry, with applications ranging from analgesics to antipsychotics .

Structural Diversity in Drug Design

The structural diversity afforded by the piperidine scaffold is instrumental in drug design. Its presence in numerous bioactive compounds underscores its importance in creating drugs with a variety of biological profiles, influenced by the stereogenicity of carbons and the spatial orientation of substituents .

Anticancer Properties

Several piperidine alkaloids isolated from natural herbs exhibit anticancer properties. Compounds like Piperine and Matrine demonstrate antiproliferation and antimetastatic effects, showcasing the therapeutic potential of piperidine derivatives in oncology .

Neuropharmacology

Pyrrolidine derivatives have shown promise in neuropharmacology, particularly in the development of neuroprotective and nootropic agents. Their ability to modulate neurotransmitter systems makes them valuable in researching treatments for neurodegenerative diseases and cognitive disorders .

Future Directions

The pyrrolidine ring, a key feature of “3-(Pyrrolidin-1-ylmethyl)piperidine”, is of significant interest in medicinal chemistry . Future research may focus on exploring new synthetic methods, studying the biological activity of pyrrolidine derivatives, and designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMGCHHOJIKYCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402126
Record name 3-(pyrrolidin-1-ylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-1-ylmethyl)piperidine

CAS RN

514842-98-9
Record name 3-(pyrrolidin-1-ylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The educt 3-(1-pyrrolidinylmethyl)-pyridine (24.6 g) is taken up in 250 ml glacial acetic acid and hydrogenated with 2 g of PtO2 under 3 bar H2 at ambient temperature. The solution filtered off is evaporated down, combined with ice and made alkaline with solid KOH while cooling. Afer extracting three times with 250 ml of diethylether the crude product is dried with MgSO4. After the MgSO4 has been filtered off the solvent is eliminated and the amine is distillled in a water jet vacuum at a boiling point of 123° C.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.